6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride
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Overview
Description
6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride is a heterocyclic compound that contains both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride typically involves the chloromethylation of 1-methyl-1H-pyrrolo[2,3-b]pyridine. This can be achieved through a reaction with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the chloromethylated product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylated product.
Scientific Research Applications
6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of organic electronic materials and conductive polymers.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride is unique due to its specific structural features, which combine both pyrrole and pyridine rings. This duality provides distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
CAS No. |
1638763-69-5 |
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Molecular Formula |
C9H10Cl2N2 |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
6-(chloromethyl)-1-methylpyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-12-5-4-7-2-3-8(6-10)11-9(7)12;/h2-5H,6H2,1H3;1H |
InChI Key |
MVKVCRZNRNQEMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1N=C(C=C2)CCl.Cl |
Origin of Product |
United States |
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